7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1,3,5-triene core, which is a fused ring system, and a carboxylic acid functional group at the 7th position. The presence of the propan-2-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the use of a flexible NHC-based pincer ligand in the rhodium catalyst, which facilitates the orthogonal mechanistic demands of the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bicyclic core allows for various substitution reactions, particularly at the positions adjacent to the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the bicyclic core.
Scientific Research Applications
7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic core but lacks the carboxylic acid group.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Another bicyclic compound with a different arrangement of double bonds and no carboxylic acid group.
1-Benzocyclobutenecarboxylic acid: Similar structure but differs in the position of the carboxylic acid group.
Uniqueness
7-(Propan-2-yl)bicyclo[420]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of the propan-2-yl group and the specific positioning of the carboxylic acid group
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry and related disciplines
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
WUWBUQTWGGMZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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